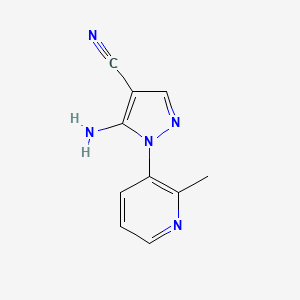
5,6,7,8-Tetrahydroquinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydroquinazolin-5-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinazoline family, which is known for its diverse biological activities and significant role in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinazolin-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with amines under acidic or basic conditions. For example, the reaction of anthranilic acid with formamide can yield quinazolinone, which can then be reduced to this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, distillation, and crystallization to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrahydroquinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazolinone back to this compound.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones and quinazolinamines, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydroquinazolin-5-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Additionally, it may interact with bacterial cell walls, disrupting their integrity and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone: A closely related compound with similar biological activities.
Quinazoline: Another related compound with a wide range of pharmacological properties.
Tetrahydroquinoline: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
5,6,7,8-Tetrahydroquinazolin-5-amine is unique due to its specific substitution pattern and the presence of the tetrahydroquinazoline ring system. This structural feature contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Propriétés
Numéro CAS |
927803-65-4 |
|---|---|
Formule moléculaire |
C8H11N3 |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydroquinazolin-5-amine |
InChI |
InChI=1S/C8H11N3/c9-7-2-1-3-8-6(7)4-10-5-11-8/h4-5,7H,1-3,9H2 |
Clé InChI |
OLEKZIFNAAPGCI-UHFFFAOYSA-N |
SMILES |
C1CC(C2=CN=CN=C2C1)N |
SMILES canonique |
C1CC(C2=CN=CN=C2C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1466110.png)
![4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1466113.png)
![{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B1466115.png)





![4-[4-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]butyric acid](/img/structure/B1466124.png)

![1-Cyclopropylmethyl-1H-[1,2,4]triazole](/img/structure/B1466127.png)

